

Comprehensive Analytical Characterization of 6-Hydroxy-2,2-dimethylchroman-4-one

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Compound of Interest

Compound Name: 6-Hydroxy-2,2-dimethylchroman-4-one

Cat. No.: B180581

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Abstract

6-Hydroxy-2,2-dimethylchroman-4-one is a key heterocyclic scaffold and synthetic intermediate in the development of various bioactive molecules.^[1] Its structural integrity and purity are paramount for reliable downstream applications in medicinal chemistry and drug discovery. This document provides a detailed guide to the essential analytical methodologies required for the comprehensive characterization and quality control of this compound. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Need for Rigorous Characterization

The chroman-4-one core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.^[1] As a specific derivative, **6-Hydroxy-2,2-dimethylchroman-4-one** serves as a crucial building block. The precise placement of the hydroxyl and gem-dimethyl groups dictates its reactivity and subsequent biological function in more complex molecules. Therefore, unambiguous structural confirmation and purity assessment are non-negotiable first steps in any research or development pipeline.

This guide moves beyond simple data reporting, offering a logical workflow that establishes a self-validating system for analysis. Each technique provides a unique and complementary piece of data; when combined, they create an undeniable analytical dossier for the compound.

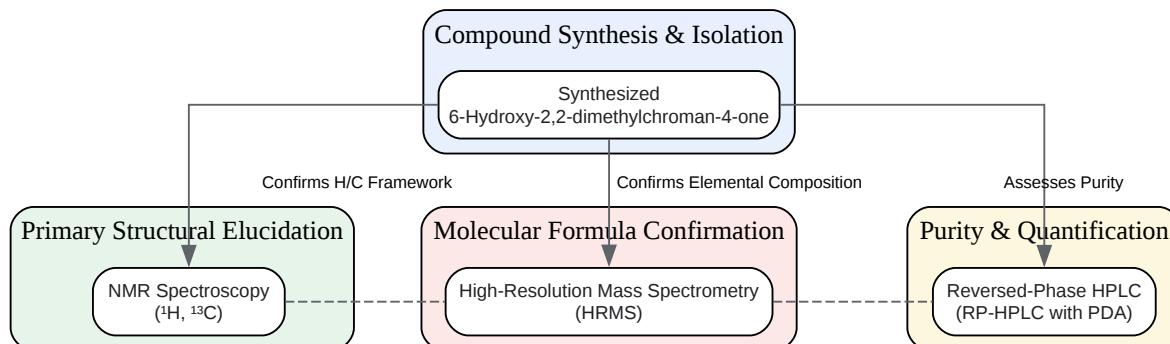
Physicochemical & Structural Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work. These data are critical for calculating concentrations, interpreting mass spectra, and understanding potential chromatographic behavior.

| Property | Value | Source |
|-------------------|--|------------|
| IUPAC Name | 6-hydroxy-2,2-dimethyl-3H-chromen-4-one | PubChem[2] |
| CAS Number | 31366-85-5 | PubChem[2] |
| Molecular Formula | C ₁₁ H ₁₂ O ₃ | PubChem[2] |
| Molecular Weight | 192.21 g/mol | PubChem[2] |
| Monoisotopic Mass | 192.078644 Da | PubChem[2] |

Analytical Workflow Overview

A multi-technique approach is essential for the unambiguous characterization of a novel or synthesized compound. The following workflow ensures that structural identity, mass, and purity are all confirmed, providing a complete analytical picture.

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Caption: Integrated workflow for the characterization of **6-Hydroxy-2,2-dimethylchroman-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the most powerful technique for the *de novo* structural elucidation of organic molecules. It provides atom-level information, mapping the precise connectivity of the hydrogen and carbon skeleton. For **6-Hydroxy-2,2-dimethylchroman-4-one**, ¹H NMR will confirm the substitution pattern on the aromatic ring and the integrity of the heterocyclic ring, while ¹³C NMR will identify all unique carbon environments, including the critical carbonyl group.

Trustworthiness: The combination of ¹H and ¹³C NMR spectra creates a self-validating dataset. The number of signals, their chemical shifts (positions), splitting patterns (J-coupling), and integrations must align perfectly with the proposed structure. Discrepancies would immediately indicate an incorrect structure or the presence of impurities.

Protocol 4.1: ¹H and ¹³C NMR Analysis

- Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the hydroxyl proton.[3]
- Transfer the solution to a 5 mm NMR tube.
- Instrument & Acquisition:
 - Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
 - Acquire a standard ¹H spectrum.
 - Acquire a proton-decoupled ¹³C spectrum.
- Data Interpretation & Expected Signals: The chemical shifts of chroman-4-one derivatives are well-documented, allowing for reliable prediction of the expected spectrum.[4][5]

| Assignment (¹ H NMR) | Expected δ (ppm) | Multiplicity | Integration | Notes |
|-------------------------------------|------------------|--------------------------|-------------|--|
| C(2)-CH ₃ (gem-dimethyl) | ~1.45 | Singlet (s) | 6H | A characteristic sharp singlet for the two equivalent methyl groups. |
| C(3)-H ₂ (methylene) | ~2.70 | Singlet (s) | 2H | Protons adjacent to the carbonyl group. May appear as a singlet due to the adjacent quaternary carbon. |
| Aromatic H (H-5) | ~7.30 | Doublet (d) | 1H | Ortho coupling to H-7. |
| Aromatic H (H-7) | ~6.85 | Doublet of doublets (dd) | 1H | Ortho coupling to H-5 and meta coupling to H-8. |
| Aromatic H (H-8) | ~6.75 | Doublet (d) | 1H | Meta coupling to H-7. |
| Ar-OH | ~9.5-10.5 | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. Observable in DMSO-d ₆ . |

| Assignment (¹³ C NMR) | Expected δ (ppm) | Notes |
|---|-------------------------|--|
| C=O (C-4) | ~192 | Ketone carbonyl, typically downfield. |
| C-O (C-8a) | ~158 | Aromatic carbon attached to oxygen. |
| C-OH (C-6) | ~155 | Aromatic carbon attached to the hydroxyl group. |
| C-H (Aromatic) | 125-130 | Aromatic methine carbons. |
| C-H (Aromatic) | 115-120 | Aromatic methine carbons. |
| C-O (C-2) | ~78 | Quaternary carbon of the heterocyclic ring attached to oxygen and the gem-dimethyl groups. |
| C(CH ₃) ₂ (gem-dimethyl) | ~45 | Methylene carbon adjacent to the carbonyl. |
| CH ₂ (C-3) | ~26 | Methyl group carbons. |

Mass Spectrometry: Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a mass measurement with high accuracy (typically < 5 ppm error), which allows for the confident determination of the elemental formula. This technique is exceptionally sensitive, requiring only trace amounts of material.

Trustworthiness: An experimentally determined monoisotopic mass that matches the theoretical calculated mass to within a few parts-per-million provides unequivocal proof of the compound's elemental composition, a critical requirement for publications and regulatory filings.[\[6\]](#)

Protocol 5.1: HRMS Analysis via Electrospray Ionization (ESI)

- Sample Preparation:
 - Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
 - Dilute the stock solution to a final concentration of 1-10 μ g/mL in the same solvent.
- Instrumentation & Acquisition:
 - Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
 - Acquire data in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Set the mass range to scan from m/z 50 to 500.
 - The sample can be introduced via direct infusion or through an LC system.
- Data Interpretation:
 - The primary goal is to identify the ion corresponding to $[M+H]^+$.
 - Compare the measured accurate mass with the theoretical mass calculated from the elemental formula ($C_{11}H_{12}O_3$).

| Parameter | Value | Source |
|------------------------|----------------------|----------------------------|
| Molecular Formula | $C_{11}H_{12}O_3$ | PubChem[2] |
| Adduct | $[M+H]^+$ | - |
| Theoretical Exact Mass | 193.0865 | Calculated from PubChem[2] |
| Expected Observed Mass | 193.0865 ± 0.001 | - |

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of small organic molecules. A reversed-phase method (RP-HPLC) is ideally suited for a moderately polar compound like **6-Hydroxy-2,2-dimethylchroman-4-one**. When coupled with a Photodiode Array (PDA) detector, this technique not only quantifies purity by peak area but also provides UV spectral information across the peak, which can be used to assess peak homogeneity.

Trustworthiness: A well-developed HPLC method should yield a single, sharp, and symmetrical peak for the analyte. The reporting of purity as >95% or >99% by area percentage is a universally accepted standard in the pharmaceutical and chemical industries.

Protocol 6.1: Purity Determination by RP-HPLC

- Sample Preparation:
 - Prepare a sample stock solution at ~1 mg/mL in methanol or acetonitrile.
 - Dilute to a working concentration of ~0.1 mg/mL using the mobile phase as the diluent to ensure good peak shape.
- Chromatographic Conditions: The following is a robust starting method that can be optimized as needed.

| Parameter | Condition |
|--------------------|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV, monitor at 254 nm and 280 nm |

- Data Analysis:

- Integrate the peak corresponding to the main compound.
- Calculate the area percentage purity by dividing the main peak area by the total area of all peaks in the chromatogram.
- Examine the UV spectrum at the peak apex, upslope, and downslope to check for peak purity.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive and robust framework for the complete characterization of **6-Hydroxy-2,2-dimethylchroman-4-one**. By systematically applying NMR for structural elucidation, HRMS for elemental formula confirmation, and HPLC for purity assessment, researchers and drug development professionals can ensure the quality and identity of their material with a high degree of confidence. This multi-faceted approach underpins scientific integrity and is essential for producing reliable and reproducible data in any research and development setting.

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